molecular formula C18H19N3O2S B2714736 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 1705995-63-6

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2714736
CAS RN: 1705995-63-6
M. Wt: 341.43
InChI Key: FNGLXLGHCAYBOC-UHFFFAOYSA-N
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Description

“N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also includes a pyrazole ring and a benzo[b]thiophene-2-carboxamide moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and various types of chemical reactions. For instance, the tetrahydropyran ring could be synthesized by the hydrogenation of the 3,4-isomer of dihydropyran with Raney nickel . The pyrazole ring could be formed through a multicomponent reaction approach . The benzo[b]thiophene-2-carboxamide moiety could be synthesized through a series of reactions involving carboxylation, amidation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is complex, comprising several different functional groups. The tetrahydropyran ring is a six-membered ring with five carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms . The benzo[b]thiophene-2-carboxamide moiety is a fused ring system with a carboxamide group attached .


Chemical Reactions Analysis

This compound, due to its complex structure, could participate in a variety of chemical reactions. For instance, the carbonyl group in the carboxamide moiety could undergo reactions with Wittig reagents to form various substituted olefin compounds . Additionally, the carbonyl group could be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, tetrahydropyran is a colorless volatile liquid . The compound’s solubility, melting point, boiling point, and other physical and chemical properties would need to be determined experimentally .

Scientific Research Applications

Heterocyclic Synthesis and Medicinal Chemistry Applications

  • Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, leading to the formation of various heterocyclic derivatives including pyrazole, isoxazole, and pyrazolopyrimidine. These compounds have potential applications in medicinal chemistry and drug design (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Crystal Structure and Molecular Interaction Studies

  • Novel pyrazole derivatives have been synthesized and characterized, including analysis of their crystal structure through X-ray diffraction studies. These compounds are studied for their potential in forming three-dimensional supramolecular self-assembly, which is crucial for the development of new materials and pharmaceuticals (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).

Inhibition of Biological Targets

  • A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were designed and synthesized, targeting co-activator associated arginine methyltransferase 1 (CARM1). The nature of the heteroaryl fragment significantly influenced the potency of these inhibitors, highlighting the importance of structural variation in drug development (Allan, Manku, Therrien, Nguyen, & Styhler, et al., 2009).

Supramolecular Chemistry and Sensing Applications

  • Metal-organic frameworks (MOFs) constructed from thiophene-based ligands have shown efficacy in luminescent sensing and environmental contaminant detection, including Hg(II), Cu(II), and Cr(VI). These findings underscore the utility of such compounds in developing advanced materials for sensing and remediation technologies (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Antagonist Activity in Pharmacology

  • Detailed study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrating its potent and selective antagonism for the CB1 cannabinoid receptor. This research contributes to our understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Practical Applications

  • Development of a practical synthesis method for an orally active CCR5 antagonist showcases the application of complex organic synthesis in creating therapeutically relevant compounds. This work highlights the importance of synthetic chemistry in drug development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Safety And Hazards

As with any chemical compound, handling “N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide” would require appropriate safety precautions. Tetrahydropyran, for instance, is flammable and can cause skin irritation . Without specific safety data for this compound, it’s recommended to handle it with the general precautions used for chemical substances.

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(17-9-14-3-1-2-4-16(14)24-17)20-15-10-19-21(12-15)11-13-5-7-23-8-6-13/h1-4,9-10,12-13H,5-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGLXLGHCAYBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide

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